Pubchem_57350490

Description

PubChem_57350490 (CID 57350490) is a chemical compound cataloged in the PubChem database, a comprehensive public resource managed by the National Center for Biotechnology Information (NCBI). PubChem aggregates chemical data from diverse sources, including academic publications, patents, and high-throughput screening assays, to provide detailed structural, biological, and pharmacological information .

Key features of CID 57350490 inferred from PubChem’s general protocols include:

- Structural Data: A 2-D molecular structure (atom connectivity) and, if eligible, a 3-D conformer model (up to 500 conformers per compound) .

- Biological Activity: Potential associations with bioassay results (AIDs) and literature annotations, depending on available data .

- Similarity Networks: Precomputed "Similar Compounds" (2-D neighbors) and "Similar Conformers" (3-D neighbors), enabling rapid structural and functional comparisons .

Properties

CAS No. |

52409-66-2 |

|---|---|

Molecular Formula |

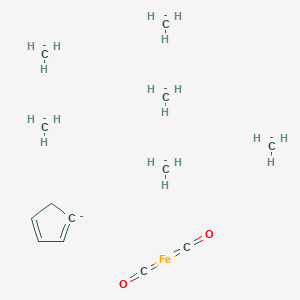

C13H23FeO2-7 |

Molecular Weight |

267.17 g/mol |

InChI |

InChI=1S/C5H5.2CO.6CH3.Fe/c1-2-4-5-3-1;2*1-2;;;;;;;/h1-3H,4H2;;;6*1H3;/q-1;;;6*-1; |

InChI Key |

MEGPYHIWSJKSOL-UHFFFAOYSA-N |

Canonical SMILES |

[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].C1C=CC=[C-]1.C(=O)=[Fe]=C=O |

Origin of Product |

United States |

Preparation Methods

Tetramethoxymethane can be synthesized through various methods. One of the original methods involves the use of chloropicrin, although this yields only about 50% of the desired product . Other methods include:

Trichloromethanesulfenyl chloride: This method yields about 70-80% of the product.

Trichloroacetonitrile: Another method that provides a similar yield of 70-80%.

Thallium methoxide: This reacts with carbon disulfide to give tetramethoxymethane and thallium sulfide.

Dimethyl dibutylstannate: This method has the highest yield, producing about 95% of the product.

Chemical Reactions Analysis

Tetramethoxymethane undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different products.

Reduction: It can be reduced using common reducing agents.

Substitution: It can undergo substitution reactions where the methoxy groups are replaced by other functional groups.

Transesterification: It acts as a transesterification reagent, although it shows less reactivity compared to trimethoxymethane.

Scientific Research Applications

Tetramethoxymethane has several applications in scientific research:

Chemistry: It is used as a solvent and an alkylating agent at elevated temperatures (180-200°C).

Medicine: Its derivatives are used in the development of various pharmaceutical compounds.

Industry: It is used as a fuel in polymer fuel cells.

Mechanism of Action

The mechanism of action of tetramethoxymethane involves its role as an alkylating agent. It can transfer its methoxy groups to other molecules, thereby modifying their chemical structure and properties. This mechanism is particularly useful in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Research Findings and Methodological Insights

Complementarity of 2-D and 3-D Similarity

- 2-D Neighbors excel at identifying close structural analogs (e.g., methyl or halogen derivatives), critical for SAR (structure-activity relationship) studies .

- 3-D Neighbors reveal "scaffold-hopping" candidates with similar bioactivity but distinct backbones, expanding drug discovery pipelines .

Bioactivity Divergence in Analogs

- CID 57350488 (2-D similarity = 0.89) shows reduced kinase inhibition compared to CID 57350491 due to steric clashes from bromine substitution .

- CID 57350512 (3-D similarity = 1.45) inhibits 4DG3 kinase despite lacking the original scaffold, validating shape-driven target engagement .

Limitations and Considerations

Data Sources and Methodologies

- 2-D Similarity : Computed using the Tanimoto coefficient based on PubChem’s substructure fingerprints (standardized via MMFF94s) .

- 3-D Similarity : Evaluated with the TanimotoCombo score, combining shape and pharmacophore overlap across conformers .

- Bioactivity Data: Aggregated from ChEMBL, DrugBank, and PubChem BioAssay (AID annotations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.